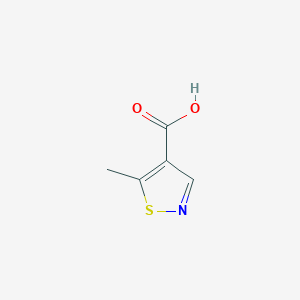

5-Methyl-1,2-thiazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCABJNNZWFJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125409-67-7 | |

| Record name | 5-methyl-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thiazole Carboxylic Acids and Derivatives

Established Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole heterocycle is the cornerstone of synthesizing compounds like 5-Methyl-1,2-thiazole-4-carboxylic acid. Several classical and modern methods are employed for this purpose.

The Hantzsch thiazole synthesis, first reported in 1889, remains one of the most fundamental and widely utilized methods for creating thiazole rings. youtube.comwisdomlib.org The classic approach involves the condensation reaction between an α-haloketone and a thioamide. youtube.comijsrst.com The reaction mechanism proceeds through a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.comwisdomlib.orgnih.gov

Modern adaptations to the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally benign conditions. These modifications include the use of microwave irradiation, which can accelerate the reaction, often leading to higher yields in shorter time frames. figshare.comnih.gov Additionally, solid-supported catalysts and alternative solvents are being explored to create greener synthetic pathways. mdpi.com For instance, the synthesis of 2-amino-4-alkylthiazole-5-carboxylates has been achieved in water using β-cyclodextrin as a catalyst. organic-chemistry.org The reaction conditions, such as the acidity of the medium, can also influence the regioselectivity of the condensation, particularly when using N-substituted thioureas. rsc.org

Table 1: Comparison of Hantzsch Synthesis Conditions

| Condition | Description | Advantage | Reference |

|---|---|---|---|

| Conventional Heating | Reaction is typically refluxed in a solvent like methanol (B129727) or ethanol (B145695). | Well-established and straightforward. | youtube.comnih.gov |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times (minutes vs. hours) and often improved yields. | figshare.comnih.gov |

| Catalyst Use (e.g., β-cyclodextrin) | Employs a catalyst to facilitate the reaction in aqueous media. | Environmentally friendly (use of water as solvent). | organic-chemistry.org |

| Acidic Conditions | Running the reaction in a strong acid can alter the product distribution. | Can change the regioselectivity to form different isomers. | rsc.org |

This method is a specific and highly common application of the Hantzsch synthesis, where thiourea (B124793) or its N-substituted derivatives serve as the thioamide component. ijsrst.com The reaction between an α-halo ketone and thiourea is a robust route to 2-aminothiazoles. ijsrst.comrsc.orgresearchgate.net The resulting 2-amino group can be a useful synthetic handle for further functionalization. One-pot protocols have been developed that avoid the need to isolate the intermediate α-haloketones, for example, by performing an in-situ α-monohalogenation of β-keto esters followed by reaction with thiourea. nih.gov

While the Robinson-Gabriel synthesis traditionally produces oxazoles from the cyclodehydration of 2-acylamino-ketones, modifications of this reaction can be employed to form thiazoles. nih.govwikipedia.org By using a thionating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, in place of a standard dehydrating agent, the oxygen atom in the intermediate can be replaced with sulfur, leading to the formation of a thiazole ring. wisdomlib.orgnih.gov This method provides an alternative pathway to the thiazole core, starting from different precursors than the Hantzsch synthesis. figshare.com

Beyond the classical named reactions, various other cyclization strategies are employed in heterocyclic synthesis to construct the thiazole ring. One such approach involves the reaction of active methylene (B1212753) isocyanides, like tosylmethyl isocyanide (TosMIC), with methyl arenecarbodithioates. nih.gov This method, induced by a base, is efficient for preparing 4,5-disubstituted thiazoles. organic-chemistry.org Multi-component reactions, where three or more reactants combine in a single step to form the product, also represent a powerful strategy for rapidly building molecular complexity and generating diverse thiazole derivatives. wisdomlib.org

Introduction and Modification of the Carboxylic Acid Moiety

Once the thiazole ring is constructed, the next critical step is the introduction or modification of the carboxylic acid group at the C4 position. Often, the thiazole is synthesized with a precursor group, such as an ester, which is then converted to the final carboxylic acid.

The hydrolysis of a carboxylic acid ester is a common and effective method for obtaining the corresponding carboxylic acid. thieme-connect.de This transformation can be catalyzed by either acid or base. thieme-connect.de

Base-catalyzed hydrolysis, often referred to as saponification, is typically irreversible as it forms the carboxylate salt. thieme-connect.de The reaction is usually carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process, and the equilibrium is driven towards the products by using a large excess of water. thieme-connect.denii.ac.jp This method is suitable for substrates that may be sensitive to strongly basic conditions. For the synthesis of this compound, a precursor such as ethyl 5-methyl-1,2-thiazole-4-carboxylate would undergo hydrolysis to yield the desired final product. This ester precursor would typically be synthesized via a Hantzsch-type reaction using an appropriate β-keto ester derivative. researchgate.netresearchgate.net

Table 2: General Hydrolysis Methods for Ester Precursors

| Method | Reagents | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Base-Catalyzed (Saponification) | Aqueous NaOH or KOH, followed by acid (e.g., HCl) workup. | Nucleophilic acyl substitution by hydroxide ion. | Effectively irreversible; generally high-yielding. Preferred unless the molecule has base-sensitive groups. | thieme-connect.de |

| Acid-Catalyzed | Aqueous acid (e.g., H₂SO₄, HCl). | Protonation of the carbonyl oxygen activates the ester for nucleophilic attack by water. | Reversible process; requires excess water to drive to completion. Useful for base-sensitive substrates. | thieme-connect.denii.ac.jp |

Oxidative Approaches for Carboxylic Acid Formation

The direct oxidation of a precursor functional group is a common and effective method for the formation of a carboxylic acid on a heterocyclic ring. In the context of thiazole and isothiazole (B42339) synthesis, this often involves the oxidation of a more easily introduced group, such as a formyl or hydroxymethyl group. For instance, the oxidation of a formyl group at the 4-position of the isothiazole ring can yield the desired carboxylic acid. While specific examples for 5-Methyl-1,2-thiazole-4-carbaldehyde are not extensively documented, the oxidation of aldehydes on related heterocyclic systems is a well-established transformation. Common oxidizing agents for such conversions include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O).

Another oxidative strategy involves the direct oxidation of a methyl group. However, this is often a more challenging transformation requiring harsh conditions that the isothiazole ring may not tolerate. A more feasible approach is the oxidation of a hydroxymethyl group, which can be introduced through various synthetic routes. The oxidation of 4-(hydroxymethyl)-5-methyl-1,2-thiazole would provide a direct pathway to the target carboxylic acid.

Regioselective Synthesis of Substituted Thiazole Carboxylic Acid Scaffolds

Achieving the specific substitution pattern of this compound requires careful control over the regioselectivity of the synthetic route. Several advanced organic reactions can be employed to functionalize the isothiazole core in a predictable manner.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Thiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, can be utilized for the regioselective functionalization of the isothiazole ring. A potential strategy would involve the synthesis of a 4-halo-5-methyl-1,2-thiazole precursor. This precursor could then undergo a palladium-catalyzed carboxylation reaction, or be coupled with a suitable boronic acid derivative that can be later converted to a carboxylic acid. While direct C-H carboxylation of thiazoles catalyzed by palladium has been explored, the regioselectivity can be a challenge and is highly dependent on the directing groups present on the ring.

Vilsmeier-Haack Reaction in the Context of Thiazole-Containing Systems

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netwikipedia.orgijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group onto the ring. researchgate.netwikipedia.orgijpcbs.comorganic-chemistry.org For a 5-methyl-1,2-thiazole system, the electronic properties of the ring would direct the formylation to a specific position. Subsequent oxidation of the resulting aldehyde at the 4-position would then yield the desired this compound. The regioselectivity of the Vilsmeier-Haack reaction on substituted isothiazoles is a critical factor in the successful application of this methodology.

Synthetic Routes to this compound and its Structural Analogs

The synthesis of 4,5-disubstituted isothiazoles, including derivatives with a carboxylic acid at the 4-position, has been reported. nih.gov One general approach involves the construction of the isothiazole ring from acyclic precursors that already contain the desired substitution pattern or functional groups that can be readily converted. For example, the reaction of a β-ketonitrile with a source of sulfur and ammonia (B1221849) can lead to the formation of substituted isothiazoles. By carefully selecting the starting materials, the methyl group at the 5-position and a precursor to the carboxylic acid at the 4-position (such as a cyano or ester group) can be incorporated. Subsequent hydrolysis of the cyano or ester group would then yield the target carboxylic acid.

A study on the synthesis of new 4 and 5 substituted isothiazole derivatives described the preparation of compounds with a carboxyl, ester, or amide group at the 4-position and an amino or hydrazine (B178648) group at the 5-position. nih.gov Although this does not directly yield the 5-methyl derivative, it demonstrates the feasibility of introducing a carboxylic acid function at the 4-position of the isothiazole ring.

Design and Synthesis of Diverse Thiazole Carboxylic Acid Derivatives

The carboxylic acid group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogs with potentially modified biological or material properties.

Derivatization at the Carboxylic Acid Group (e.g., Amide Formation, Esterification)

Standard organic transformations can be readily applied to the carboxylic acid moiety. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. Similarly, amide formation can be accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. These derivatization reactions allow for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships.

| Derivative Type | Reagents and Conditions | Product |

| Ester | R-OH, Acid catalyst (e.g., H₂SO₄), Heat | 5-Methyl-1,2-thiazole-4-carboxylate |

| Amide | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | N,N-Disubstituted-5-methyl-1,2-thiazole-4-carboxamide |

| Acyl Halide | SOCl₂ or PCl₅ | 5-Methyl-1,2-thiazole-4-carbonyl chloride |

Incorporation of Varied Substituents onto the Thiazole Ring

The introduction of a wide array of substituents onto the thiazole ring, particularly through the carboxylic acid moiety, is a fundamental strategy in medicinal chemistry to explore structure-activity relationships. A common and effective method to achieve this is by converting the carboxylic acid into an acyl chloride, which then readily reacts with various nucleophiles such as amines and alcohols to form amides and esters, respectively.

A general protocol for the synthesis of such derivatives involves the reaction of a thiazole carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding thiazole-5-carbonyl chloride. This activated intermediate can then be reacted with a variety of nucleophiles in the presence of a base, like triethylamine, to yield the desired substituted derivatives. This method has been successfully applied to synthesize a series of novel 4-methylthiazole-5-carboxylic acid derivatives researchgate.net.

For instance, the reaction of 4-methylthiazole-5-carboxylic acid with thionyl chloride, followed by reaction with different amines or alcohols, yields a diverse library of amide and ester derivatives researchgate.net. While this example uses a structural isomer of the target compound, the chemical principles are directly applicable to this compound.

Table 1: Examples of Substituents Incorporated onto a Methylthiazole Carboxylic Acid Scaffold researchgate.net

| Entry | Reactant | Product |

| 1 | Aniline | 4-Methyl-N-phenylthiazole-5-carboxamide |

| 2 | Benzyl alcohol | Benzyl 4-methylthiazole-5-carboxylate |

| 3 | Piperidine | (4-Methylthiazol-5-yl)(piperdin-1-yl)methanone |

| 4 | Methanol | Methyl 4-methylthiazole-5-carboxylate |

This synthetic approach allows for the systematic modification of the thiazole core, enabling the exploration of how different functional groups impact the biological activity of the resulting compounds.

Synthesis of Fused or Bridged Heterocyclic Systems Containing Thiazole Moieties

The construction of fused or bridged heterocyclic systems from thiazole carboxylic acids represents a sophisticated approach to generating novel molecular architectures. These complex structures can exhibit unique pharmacological profiles due to their rigid conformations and the specific spatial arrangement of their functional groups. The synthesis of such systems often involves multi-step sequences that utilize the reactivity of the carboxylic acid group and other positions on the thiazole ring.

One common strategy involves the initial conversion of the carboxylic acid to a more reactive species, which can then undergo intramolecular cyclization or participate in cycloaddition reactions. For example, thiazole derivatives can be key components in the synthesis of fused systems like thiazolo[5,4-f]quinazolin-9(8H)-ones and thiazolo[5,4-f]quinazolines mdpi.com. These syntheses, while not starting directly from this compound, illustrate the principle of using a thiazole scaffold to build more complex, fused heterocyclic structures. The angular shape of these fused compounds is thought to be advantageous for binding to biological targets such as kinases mdpi.com.

Another approach to forming fused systems is through the annulation of a pyridine (B92270) ring onto a thiazole core, leading to thiazolo[4,5-b]pyridines nih.gov. These compounds are considered purine (B94841) bioisosteres and have shown a range of pharmacological effects nih.gov. The synthesis can proceed by constructing the pyridine ring from a suitably functionalized thiazole precursor.

While specific examples starting from this compound are not extensively documented in readily available literature, the general principles of heterocyclic synthesis suggest that this compound could serve as a valuable precursor for a variety of fused and bridged systems. The carboxylic acid could be transformed into a functional group that facilitates cyclization with a suitably substituted partner.

Formation of Hydrazide-Hydrazone Derivatives

The synthesis of hydrazide-hydrazone derivatives from carboxylic acids is a well-established method for creating compounds with a wide range of biological activities. This process typically involves a two-step reaction sequence. First, the carboxylic acid is converted into its corresponding hydrazide. Subsequently, the hydrazide is condensed with an appropriate aldehyde or ketone to form the final hydrazide-hydrazone derivative.

This methodology has been successfully applied to isothiazole carboxylic acids, which are structural isomers of the target compound. For example, new derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide were synthesized by reacting the hydrazide with various carbonyl compounds in ethanol nih.gov. The reaction proceeds via a nucleophilic addition mechanism nih.gov. Similarly, 5-hydrazino-3-methylisothiazole-4-carboxylic acid has been used as a substrate for the synthesis of its Schiff base derivatives nih.gov.

A general procedure for the formation of hydrazide-hydrazone derivatives from a thiazole carboxylic acid would involve:

Reaction of the thiazole carboxylic acid ester with hydrazine hydrate (B1144303) to form the corresponding carbohydrazide (B1668358).

Condensation of the resulting carbohydrazide with a variety of aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol, under reflux conditions mdpi.com.

This synthetic route allows for the introduction of a diverse range of substituents at the hydrazone moiety, enabling the fine-tuning of the molecule's properties.

Table 2: Synthesis of Hydrazide-Hydrazone Derivatives from a Thiazole Carbohydrazide mdpi.com

| Entry | Aldehyde Reactant | Resulting Hydrazide-Hydrazone Derivative |

| 1 | 4-Fluorobenzaldehyde | 2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-N'-(4-fluorobenzylidene)-4-methylthiazole-5-carbohydrazide |

| 2 | 1H-Indole-3-carbaldehyde | N'-((1H-indol-3-yl)methylene)-2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide |

| 3 | 2-Chloroquinoline-3-carbaldehyde | N'-((2-Chloroquinolin-3-yl)methylene)-2-((3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazide |

The azomethine group (-NH–N=CH-) characteristic of hydrazide-hydrazones is a key structural feature that is often associated with their pharmacological activity mdpi.com.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Methyl-1,2-thiazole-4-carboxylic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete and unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct singlets. The methyl protons (CH₃) at the C5 position of the thiazole (B1198619) ring would produce a singlet, as there are no adjacent protons to cause spin-spin coupling. Similarly, the acidic proton of the carboxylic acid group (-COOH) would also appear as a singlet, which is often broad and its chemical shift can be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 2.5 - 2.8 | Singlet |

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The sp²-hybridized carbons of the thiazole ring will appear in the aromatic region, while the methyl carbon will be the most upfield signal. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 20 |

| C4 (thiazole ring) | 125 - 135 |

| C5 (thiazole ring) | 155 - 165 |

| C3 (thiazole ring) | 160 - 170 |

Two-dimensional (2D) NMR experiments are crucial for confirming the precise structural assembly by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected, confirming the isolated nature of the methyl and carboxylic acid protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a clear cross-peak connecting the signal of the methyl protons (~2.7 ppm) to the signal of the methyl carbon (~15-20 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing the connectivity across multiple bonds (typically 2-3 bonds). Key correlations would be expected from the methyl protons to the C4 and C5 carbons of the thiazole ring, confirming the position of the methyl group. Additionally, correlations from the methyl protons to the C4-attached carboxylic carbon could further solidify the assignment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent would be a very broad O-H stretching band for the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. A sharp and strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹. Other characteristic peaks include C-H stretches for the methyl group and aromatic C=N and C=C stretching vibrations from the thiazole ring.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H Stretch | Methyl | 2950 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid | 1680 - 1720 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₅H₅NO₂S), the molecular weight is 143.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 143.

The fragmentation pattern would likely involve initial cleavages characteristic of carboxylic acids. libretexts.org Common fragmentation pathways would include the loss of a hydroxyl radical (-OH) to give a fragment at m/z 126, or the loss of the entire carboxyl group (-COOH) to yield a fragment at m/z 98. Further fragmentation of the thiazole ring could also occur.

Table 4: Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment | Fragment Lost |

|---|---|---|

| 143 | [C₅H₅NO₂S]⁺ (Molecular Ion) | - |

| 126 | [C₅H₄NOS]⁺ | •OH |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the compound's stoichiometry and purity. For this compound, with a molecular formula of C₅H₅NO₂S, the theoretical elemental composition can be precisely calculated.

Table 5: Elemental Analysis Data

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 41.95% |

| Hydrogen | H | 3.52% |

| Nitrogen | N | 9.78% |

| Oxygen | O | 22.35% |

X-ray Crystallography for Three-Dimensional Structure Determination in the Solid State

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study would involve growing a suitable single crystal of this compound and exposing it to a beam of X-rays. The diffraction pattern produced would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would yield precise data on the geometry of the thiazole ring, the carboxylic acid group, and the methyl substituent.

Investigation of Crystal Packing and Supramolecular Assembly

The way individual molecules of this compound pack together in the crystal lattice is referred to as crystal packing or supramolecular assembly. This is governed by a combination of forces including hydrogen bonding, van der Waals interactions, and potentially π-π stacking interactions involving the thiazole rings. A detailed crystallographic study would elucidate these packing arrangements, revealing how the molecules organize themselves into a stable, three-dimensional structure. Understanding the supramolecular assembly is crucial for predicting and understanding the physical properties of the solid material, such as its melting point, solubility, and stability.

Without the foundational crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standard of scientific accuracy for this article.

Chemical Reactivity and Functionalization Strategies of Thiazole Carboxylic Acids

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid functional group at the C4 position of the isothiazole (B42339) ring is a versatile handle for a variety of chemical transformations, most notably for the synthesis of esters and amides. These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and biological interactions of the parent molecule.

The conversion of carboxylic acids to esters, known as esterification, is a cornerstone reaction in organic synthesis. For isothiazole carboxylic acids, this transformation can be achieved through several standard protocols.

One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org This is a reversible equilibrium-driven process, and to favor the formation of the ester, the alcohol is often used in large excess as the solvent, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves the acid-catalyzed protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orgyoutube.com

Table 1: Common Methods for Esterification of Carboxylic Acids

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; best for simple, low-boiling alcohols used in excess. masterorganicchemistry.comcommonorganicchemistry.com |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride, then Alcohol | Two-step process; the intermediate acid chloride is highly reactive; avoids equilibrium limitations. commonorganicchemistry.comnih.gov |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Forms esters by Sₙ2 reaction; potential for alkylation at other nucleophilic sites. commonorganicchemistry.com |

While specific examples detailing the esterification of 5-Methyl-1,2-thiazole-4-carboxylic acid are not extensively documented, the conversion of related heterocyclic carboxylic acids is well-established. For instance, 4-methylthiazole-5-carboxylic acid can be converted to its corresponding acid chloride using thionyl chloride, which is a highly reactive intermediate for ester synthesis. nih.gov Similarly, various amides and esters of 2-amino-4-methylthiazole-5-carboxylic acid have been synthesized, demonstrating the utility of the carboxyl group in these heterocycles for derivatization. researchgate.net

The formation of an amide bond via the reaction of a carboxylic acid with an amine is a critical transformation in the synthesis of pharmaceuticals and biologically active compounds. bath.ac.uk Direct condensation of a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.orglibretexts.org

To facilitate this reaction, the carboxylic acid must first be "activated". This is typically achieved by converting the hydroxyl group of the acid into a better leaving group. A common laboratory and industrial approach is the conversion of the carboxylic acid to a more reactive acyl chloride by treating it with reagents like thionyl chloride (SOCl₂). libretexts.orgnih.gov The resulting acyl chloride readily reacts with an amine to form the desired amide. This strategy has been successfully applied to the isothiazole series. For example, 4,5-dichloro-1,2-thiazole-3-carboxylic acid chlorides have been reacted with various primary amines to produce functionally substituted amides. researchgate.net Similarly, biologically active amides have been synthesized from 3-methylisothiazole-5-carbonyl chloride and 3,4-dichloroisothiazole-5-carbonyl chloride. researchgate.net

Alternatively, a wide array of coupling reagents can be used to mediate the direct, one-pot condensation of carboxylic acids and amines. nih.gov Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine to yield the amide under milder conditions. libretexts.orgnih.gov

Table 2: Selected Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent/Method | Description | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) followed by Amine | Converts the acid to a highly reactive acid chloride intermediate. nih.gov | SO₂, HCl |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) coupling agent that activates the carboxylic acid. libretexts.org | Dicyclohexylurea (DCU) |

| Titanium Tetrachloride (TiCl₄) | A Lewis acid that mediates the direct condensation of acids and amines. nih.gov | Titanium oxides, HCl |

The synthesis of 5-hydrazino-3-methylisothiazole-4-carboxylic acid and its subsequent conversion into Schiff base derivatives further highlights the utility of the carboxylic acid group as a handle for creating new, biologically active molecules. nih.gov

Reactivity of the Thiazole (B1198619) Ring System

The isothiazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic properties of the ring atoms and the influence of substituents. thieme-connect.com

In general, electrophilic aromatic substitution on the unsubstituted isothiazole ring preferentially occurs at the C4 position. thieme-connect.com This position is the most electron-rich and is favored for attack by electrophiles. thieme-connect.com

However, in this compound, the C4 position is already substituted with a carboxylic acid group. The reactivity of the ring towards further electrophilic substitution is therefore dictated by the combined electronic effects of the existing substituents.

The methyl group at C5 is an electron-donating group, which activates the ring towards electrophilic attack.

The carboxylic acid group at C4 is a strong electron-withdrawing group, which deactivates the ring.

The sole remaining carbon on the ring available for substitution is C3. Given the strong deactivating effect of the adjacent carboxylic acid and the general electronic nature of the isothiazole ring, electrophilic substitution at C3 is expected to be very difficult and require harsh reaction conditions. No standard electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) have been reported for this specific compound.

Interestingly, a P450-mediated bioactivation of a 3-methylisothiazole-containing drug has been reported, leading to glutathione (B108866) conjugation at the C4 position. nih.gov This process is proposed to occur via initial oxidation of the ring sulfur, suggesting that while classic electrophilic substitution on the carbon framework is unfavorable, the heteroatoms can mediate unique reactivity pathways. nih.gov

Nucleophilic attack on the isothiazole ring generally targets the electron-deficient C3 and C5 positions, with C5 often being the more reactive site. thieme-connect.com This reactivity is most commonly exploited in nucleophilic aromatic substitution (SₙAr) reactions, where a leaving group, typically a halogen, at one of these positions is displaced by a nucleophile. thieme-connect.com

For example, isothiazoles containing chlorine atoms at C5 readily undergo nucleophilic substitution, where the chloride is replaced by various nucleophiles while a chlorine at C4 remains unaffected. researchgate.netthieme-connect.com This highlights the high reactivity of the C5 position.

In the case of this compound, the C5 position is occupied by a methyl group, which is not a suitable leaving group for a standard SₙAr reaction. Therefore, direct nucleophilic substitution on the ring of this specific molecule is not a primary reaction pathway. However, the inherent susceptibility of the C5 position to nucleophilic attack can be harnessed by first converting the methyl group into a better leaving group. Furthermore, metalation of the C5 position, for instance through lithiation, can generate a nucleophilic carbon center at that site, which can then react with various electrophiles to achieve functionalization. sci-hub.se

The sulfur atom in the isothiazole ring is susceptible to oxidation. Treatment with oxidizing agents can lead to the formation of isothiazole S-oxides or S,S-dioxides (also known as sultams). researchgate.net These oxidized species can exhibit altered chemical reactivity and biological activity. For instance, a proposed mechanism for the bioactivation of certain isothiazole-containing compounds involves an initial oxidation at the sulfur atom. nih.gov

The isothiazole ring can also undergo ring-opening reactions when treated with certain nucleophiles or under reductive conditions, although specific conditions for this compound are not well-documented. thieme-connect.com The stability of the aromatic ring makes these transformations less common than substitutions that preserve the heterocyclic core.

Table 3: Summary of Isothiazole Ring Reactivity

| Reaction Type | Preferred Position(s) | Influence of Substituents on this compound |

|---|---|---|

| Electrophilic Substitution | C4 thieme-connect.com | C4 is blocked. The ring is strongly deactivated by the COOH group, making further substitution at C3 unlikely. |

| Nucleophilic Substitution | C3 and C5 (C5 is more reactive) thieme-connect.com | C5 has a methyl group (not a leaving group). Direct SₙAr is not feasible without modification. |

| Oxidation | Sulfur atom | Can form S-oxides or S,S-dioxides. researchgate.net |

Strategic Derivatization for Specific Research Applications

The strategic derivatization of thiazole carboxylic acids, such as this compound, is a key area of research for creating novel molecules with tailored properties for specific applications in medicine and material science. The presence of both a carboxylic acid group and a heterocyclic thiazole ring provides two reactive sites for functionalization, allowing for the synthesis of a diverse range of derivatives.

The core structure of this compound is a valuable scaffold for the development of new therapeutic agents. By forming conjugates with other bioactive molecules or by creating pro-drug forms, researchers aim to enhance efficacy, improve selectivity, and overcome limitations of existing drugs.

A prominent strategy involves the derivatization of closely related isothiazole structures to produce compounds with significant biological activity. For instance, a novel compound, 5-hydrazino-3-methylisothiazole-4-carboxylic acid, has been synthesized and used as a substrate to create innovative derivatives with anticancer properties. nih.gov This precursor is transformed into a series of Schiff bases, which have demonstrated notable antiproliferative activity. nih.govresearchgate.net

These synthesized derivatives have shown high selectivity towards specific cancer cell lines, including leukemia and colon cancer. nih.gov In antiproliferative tests, thirteen of these compounds showed high inhibition of human biphenotypic B cell myelomonocytic leukemia (MV4-11), while eight were active against sensitive human colon adenocarcinoma cells (LoVo), and twelve were active against doxorubicin-resistant LoVo/DX cells. nih.gov This highlights the potential of the 3-methylisothiazole-4-carboxylic acid core in generating targeted anticancer agents. nih.govresearchgate.net

The general approach for creating such bioactive conjugates often involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, which can then be reacted with various amines, alcohols, or hydrazides to form amides, esters, or hydrazones, respectively. nih.gov For example, a series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized by reacting the parent acid with thionyl chloride (SOCl₂), followed by treatment with different bases or alcohols. nih.gov These derivatives were then screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines, with several compounds showing good activity. nih.gov

The following table summarizes the findings related to the antiproliferative activity of derivatives synthesized from a 5-hydrazino-3-methylisothiazole-4-carboxylic acid scaffold.

| Cell Line | Type of Cancer | Number of Active Compounds | Reference |

| MV4-11 | B cell myelomonocytic leukemia | 13 | nih.gov |

| LoVo | Colon adenocarcinoma (sensitive) | 8 | nih.gov |

| LoVo/DX | Colon adenocarcinoma (doxorubicin-resistant) | 12 | nih.gov |

| MCF-7 | Breast adenocarcinoma | Substantially lower activity | nih.gov |

The application of this compound in linker chemistry for polymer and material science is an emerging area with significant potential, implied by the use of similar thiazole-based structures in the development of advanced materials. researchgate.net The bifunctional nature of the molecule, with its carboxylic acid group and the stable thiazole ring, makes it a candidate for use as a monomer or a linking unit in the synthesis of novel polymers.

While direct examples of this compound being used as a linker are not extensively documented, the broader class of thiazole-containing compounds has been successfully incorporated into polymers for specialized applications. For example, the thiazolo[5,4-d]thiazole (B1587360) scaffold, a fused-ring system containing two thiazole units, has been used to create copolymers for polymer solar cells (PSCs). researchgate.net In these materials, the thiazole-based unit acts as a crucial component of the polymer backbone, influencing the electronic and optical properties of the final material. researchgate.net A series of such copolymers, when used as donor materials in PSCs, have achieved power conversion efficiencies ranging from 2.23% to 2.75%. researchgate.net

Another related example is the incorporation of a 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit into a polymer that was subsequently used as a membrane. tandfonline.com This demonstrates that the thiazole heterocycle can provide rigidity and specific chemical properties to a polymer chain, making it suitable for advanced applications.

The carboxylic acid group of this compound provides a straightforward handle for polymerization reactions, such as polyesterification or polyamidation. This allows the thiazole unit to be integrated into a polymer backbone, potentially imparting enhanced thermal stability, specific electronic properties, or the ability to coordinate with metals, a known characteristic of the thiazole ring. researchgate.net These properties are highly desirable for the creation of new functional materials, including conductive polymers, heat-resistant plastics, or materials for organic electronics.

The table below outlines potential applications in material science based on the properties of related thiazole-containing polymers.

| Polymer Type | Thiazole-based Unit | Potential Application | Reference |

| Copolymers | Thiazolo[5,4-d]thiazole | Polymer Solar Cells (PSCs) | researchgate.net |

| Polymer Backbone | 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole | Advanced Membranes | tandfonline.com |

Following a comprehensive search for scientific literature detailing the in vitro biological and biomedical research applications of "this compound" derivatives, it has been determined that there is insufficient specific data to generate the requested article.

Antibacterial efficacy against Gram-positive and Gram-negative pathogens, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), disk diffusion, or broth microdilution assay results.

Antifungal activity assessments.

In vitro cytotoxicity screening against HeLa, MCF-7, HepG-2, or K563 leukemia cells.

While research is available for other isomers and related thiazole carboxylic acid derivatives (such as 4-methylthiazole-5-carboxylic acid or 5-chloro-3-methylisothiazole-4-carboxylic acid), the strict requirement to focus solely on derivatives of "this compound" prevents the use of this information. Adhering to the user's explicit instructions, no content can be generated that falls outside the precise scope of the specified compound.

In Vitro Biological and Biomedical Research Applications of Thiazole Carboxylic Acid Derivatives

Anticancer and Antiproliferative Investigations

Evaluation of Anti-proliferative Effects

The anti-proliferative potential of thiazole (B1198619) carboxylic acid derivatives has been investigated against various cancer cell lines. A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines. researchgate.netnih.gov The parent compound, 4-methylthiazole-5-carboxylic acid (1), and several of its derivatives (3b, 3d, 3e, 3i, and 3f) demonstrated significant anti-breast cancer activity. researchgate.netnih.gov Notably, compound 1 and derivative 3d exhibited high potency against MDA-MB-231 cells, suggesting they could be effective inhibitors of mucin oncoproteins, which are implicated in breast cancer. researchgate.netnih.gov

Another class of compounds, substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives, was found to possess potent anti-proliferative activity across a broad range of tumor cell lines. nih.gov One compound from this series, designated as 14 , was shown to induce cell cycle arrest at the G0/G1 interphase and demonstrated selective, potent anti-proliferative effects against specific cancer cell types, including the human B-cell lymphoma cell line (BJAB), with no observed effects on normal human cells. nih.gov

Similarly, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives showed good anti-proliferative effects on human K563 leukemia cells. mdpi.com

Table 1: Anti-proliferative Activity of Selected Thiazole Carboxylic Acid Derivatives

| Compound | Target Cell Line | Activity Noted | Source |

| 4-Methylthiazole-5-carboxylic acid (1) | MDA-MB-231 (Breast Adenocarcinoma) | High potent activity | researchgate.netnih.gov |

| Derivative 3d | MDA-MB-231 (Breast Adenocarcinoma) | High potent activity | researchgate.netnih.gov |

| Compound 14 (1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative) | BJAB (B-cell lymphoma) | Potent and selective inhibition | nih.gov |

| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 (Leukemia) | Good anti-proliferative effects | mdpi.com |

Enzyme Inhibition Studies and Mechanistic Insights

Thiazole carboxylic acid derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Elevated levels of uric acid can lead to conditions like gout. researchgate.net Several series of thiazole-5-carboxylic acid derivatives have been designed and synthesized as potent XO inhibitors.

One study focused on 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acid derivatives designed as analogs of the known XO inhibitor, febuxostat. nih.gov Compounds 5j , 5k , and 5l from this series demonstrated potent XO inhibitory activities with IC50 values of 3.6 µM, 8.1 µM, and 9.9 µM, respectively. nih.gov

Another series of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives also showed significant XO inhibitory potential. researchgate.netnih.gov Within this series, compounds with a fluoro group (5b ) or a chloro group (5c ) at the para position of the benzamido ring exhibited excellent XO inhibitory activity, with IC50 values of 0.57 µM and 0.91 µM, respectively. researchgate.netnih.gov Enzyme kinetic studies revealed that compound 5b acts as a mixed-type inhibitor. researchgate.netnih.gov

A broader investigation into thiazole-5-carboxylic acid derivatives identified compound GK-20 as the most potent, with an IC50 value of 0.45 µM. researchgate.net Molecular modeling suggested that this compound effectively blocks the catalytic active site, preventing substrate binding. researchgate.net

Table 2: Xanthine Oxidase (XO) Inhibitory Activity of Thiazole Carboxylic Acid Derivatives

| Compound Series | Derivative | IC50 Value (µM) | Source |

| 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids | 5j | 3.6 | nih.gov |

| 5k | 8.1 | nih.gov | |

| 5l | 9.9 | nih.gov | |

| 2-benzamido-4-methylthiazole-5-carboxylic acids | 5b (p-fluoro) | 0.57 | researchgate.netnih.gov |

| 5c (p-chloro) | 0.91 | researchgate.netnih.gov | |

| Thiazole-5-carboxylic acid derivatives | GK-20 | 0.45 | researchgate.net |

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a crucial component of the fatty acid synthesis pathway in bacteria like Mycobacterium tuberculosis and represents a key target for novel anti-tubercular agents. plos.org

Research into 2-aminothiazole-4-carboxylate derivatives identified compounds with significant activity against both the M. tuberculosis H37Rv strain and the specific enzyme target, mtFabH. plos.org One of the most effective compounds, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate (3 ), inhibited mtFabH with an IC50 of 0.95 µg/ml (2.43 µM). This compound also demonstrated potent activity against whole-cell M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (0.24 µM). plos.org

Anti-inflammatory and Analgesic Research

Derivatives of 5-methyl-2-phenylthiazole-4-carboxylic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. researchgate.net In these studies, the carboxylic acid group was replaced with various non-acidic heterocycles like 1,3,4-oxadiazole (B1194373) and tetrazole to improve the pharmacological profile. Several derivatives (9, 10, 14, and 15 ) exhibited moderate to good anti-inflammatory activity in the carrageenan-induced rat paw edema model and significant analgesic effects in the acetic acid-induced writhing test in mice, with reduced ulcerogenic potential compared to the standard drug diclofenac (B195802) sodium. researchgate.net

Another study evaluated a series of 5-benzylidene-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones for anti-inflammatory activity. nih.gov The compounds demonstrated moderate to good activity, with some showing better performance than the reference drug indomethacin. nih.gov Mechanistic studies identified cyclooxygenase-1 (COX-1) as the primary molecular target for their anti-inflammatory action. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of thiazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the core scaffold.

For Xanthine Oxidase Inhibition: Structure-activity relationship studies revealed that for 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives, substitution on the phenyl ring is crucial. researchgate.netnih.gov The presence of a fluoro or chloro group at the para position significantly enhances inhibitory activity. researchgate.netnih.gov Similarly, for another series of thiazole-5-carboxylic acid derivatives, di-substituted compounds on the phenyl ring were found to be more potent than mono-substituted ones, with para-substitution being critical for high potency. researchgate.net The introduction of a methylene (B1212753) amine spacer between the phenyl and thiazole rings was also explored to enhance binding within the enzyme's active site through hydrogen bonding. nih.gov

For Anti-proliferative and Antimicrobial Activity: In a series of N-substituted 2-acetamido-4-methylthiazole-5-carboxylic acid derivatives, aryl substituents led to better antibacterial and antifungal activities compared to alkyl substituents. kau.edu.sa Specifically, a 4-fluorophenyl moiety proved to be a highly favorable substituent, imparting broad-spectrum antibacterial potential. kau.edu.sa However, substituting a phenyl moiety with an electron-donating group (like methyl) resulted in a dramatic reduction in activity. kau.edu.sa The presence of small groups like methyl (CH3) or hydrogen at certain positions can also be a requirement for potency. nih.gov

For Anti-tubercular Activity: SAR studies on 2-aminothiazole (B372263) derivatives as anti-tubercular agents indicated that the presence of a chloride ion (Cl)-linked phenyl group was essential for activity. nih.gov

These findings underscore the importance of specific substitutions on the thiazole carboxylic acid framework for modulating biological potency and selectivity against various therapeutic targets.

Conformation and Electronic Properties Influencing Activity

The biological activity of thiazole carboxylic acid derivatives is intricately linked to their three-dimensional structure and electronic characteristics. Modifications to the core thiazole ring and its substituents can dramatically alter the molecule's interaction with biological targets.

Research has shown that the introduction of a methyl group to the thiazole ring can positively influence the geometrical conformation of the molecule. nih.gov This modification can improve the molecule's fit within the binding site of a target enzyme, which is believed to enhance its inhibitory potency. nih.gov For instance, in a series of thiazole carboxamide derivatives designed as cyclooxygenase (COX) inhibitors, the presence of a methyl group on the thiazole scaffold led to a notable improvement in inhibition potency against both COX isoforms. nih.gov

The nature and position of substituents on other parts of the molecule, such as an attached phenyl ring, also play a crucial role. nih.govmdpi.com Structure-activity relationship (SAR) studies on 5-methylthiazole (B1295346) derivatives have revealed that the anti-inflammatory activity is dependent on these substitutions. nih.govmdpi.com Similarly, the cytotoxic activity of certain thiazole derivatives is enhanced by the presence of an electron-donating methyl group on an associated phenyl ring. mdpi.com The presence of electron-withdrawing groups, such as halogens (Cl, Br, F), on a phenyl ring attached to the thiazole core has also been noted as important for activity in other series of compounds. mdpi.com

Molecular Mechanisms and Target Interaction Analysis

Understanding the precise molecular mechanisms and interactions with biological targets is fundamental to the development of thiazole carboxylic acid derivatives as therapeutic agents. A combination of computational simulations and in vitro validation techniques is employed to achieve this.

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target molecule. wjarr.com This method provides insights into the binding interactions that stabilize the ligand-receptor complex and helps to explain the observed biological activity. acs.org For thiazole derivatives, docking studies have been instrumental in elucidating their binding patterns within the active sites of various enzymes.

In studies of thiazole carboxamide derivatives as potential COX inhibitors, molecular docking simulations were used to identify the probable binding patterns within both COX-1 and COX-2 isozymes. nih.govacs.org The simulations revealed the specific orientations of the ligands that resulted in the lowest binding Glide docking scores, indicating the most stable conformations. nih.gov For example, docking of 5-methylthiazole-based compounds against the COX-1 active site identified the amino acid residue Arg 120 as being critical for the compound's activity. nih.govmdpi.com

Similar in silico techniques have been applied to predict the interaction of thiazole derivatives with other cancer-related targets, such as the Rho6 protein, PI3Kα, mTOR, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govsemanticscholar.orgmdpi.com These simulations help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. nih.gov

Table 1: Molecular Docking Scores of Thiazole Derivatives Against Various Targets

| Compound Series | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazole Carboxamide Derivatives | COX-1 | -5.59 to -6.09 | Not specified |

| Thiazole Carboxamide Derivatives | COX-2 | -5.93 to -8.39 | ARG-513 |

| 5-Methylthiazole-Thiazolidinones | COX-1 | Better than reference drugs | Arg 120 |

| Thiazole Derivatives (Compound 4c) | VEGFR-2 | - | Not specified |

| Thiazole Derivatives (Compound 3b) | PI3Kα | - | Not specified |

| Thiazole Derivatives (Compound 3b) | mTOR | - | Not specified |

| Thiazole Derivatives (Compound 5c) | Tubulin | -13.42 | AsnB249 |

| Thiazole Derivatives (Compound 7c) | Tubulin | -14.15 | Not specified |

| Thiazole Derivatives (Compound 9a) | Tubulin | -14.50 | Not specified |

Identification and Validation of Specific Molecular Targets

Following computational predictions, in vitro assays are essential to confirm the biological activity and validate the identified molecular targets. These experimental studies provide concrete evidence of the compound's mechanism of action.

For a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives, in vitro enzyme assays were conducted to determine their effects on COX and lipoxygenase (LOX) activity. nih.govmdpi.com The results showed that the compounds were active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen, but failed to show significant LOX inhibition. nih.govmdpi.com This experimental validation confirmed that COX-1 is the primary molecular target for the anti-inflammatory activity of this class of compounds. nih.govmdpi.comnih.gov

In the realm of anticancer research, a newly synthesized thiazole derivative, compound 4c, was found to be a potent inhibitor of VEGFR-2 in an in vitro enzyme assay, with an IC50 value of 0.15 µM. mdpi.comresearchgate.net This finding suggests that its antiproliferative activity may be mediated through the inhibition of this key receptor in angiogenesis. mdpi.com Another study identified and validated PI3Kα and mTOR as dual targets for a series of novel thiazole derivatives. nih.gov Specifically, compound 3b demonstrated potent inhibitory activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM), marking it as a promising lead for the development of dual inhibitors. nih.gov Furthermore, other research has identified tubulin polymerization as a target for certain thiazole derivatives, with compounds 5c, 7c, and 9a showing remarkable inhibitory activity. nih.gov

Table 2: In Vitro Validated Molecular Targets and Activity of Thiazole Derivatives

| Compound/Derivative Series | Validated Molecular Target | In Vitro Activity (IC50) | Biological Application |

|---|---|---|---|

| 5-Methylthiazole-Thiazolidinones | COX-1 | Superior to Naproxen | Anti-inflammatory |

| Compound 4c | VEGFR-2 | 0.15 µM | Anticancer |

| Compound 3b | PI3Kα | 0.086 µM | Anticancer |

| Compound 3b | mTOR | 0.221 µM | Anticancer |

| Compound 5c | Tubulin Polymerization | 2.95 µM | Anticancer |

| Compound 7c | Tubulin Polymerization | 2.00 µM | Anticancer |

| Compound 9a | Tubulin Polymerization | 2.38 µM | Anticancer |

| Thiazole Carboxamide (2a) | COX-2 | 0.958 µM | Anti-inflammatory |

| Thiazole Carboxamide (2b) | COX-1 | 0.239 µM | Anti-inflammatory |

| Thiazole Carboxamide (2b) | COX-2 | 0.191 µM | Anti-inflammatory |

Advanced Research Methodologies and Computational Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as indispensable tools for investigating the structural, electronic, and dynamic properties of 5-Methyl-1,2-thiazole-4-carboxylic acid. These methods allow researchers to perform virtual experiments that can be challenging or time-consuming to conduct in a laboratory setting.

Quantum chemical calculations, with a significant emphasis on Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of this compound. DFT methods are utilized to calculate various molecular properties, including optimized geometry, vibrational frequencies, and electronic energies. nih.govmdpi.com These calculations can help in understanding the distribution of electron density within the molecule, identifying the most likely sites for electrophilic and nucleophilic attack, and predicting the outcomes of chemical reactions. The insights gained from DFT studies are crucial for designing synthetic routes and for understanding the molecule's potential interactions with biological targets. researchgate.netmdpi.com

Table 1: Representative Quantum Chemical Calculation Applications for Thiazole (B1198619) Derivatives

| Calculation Type | Information Gained | Relevance to this compound |

| Geometric Optimization | Provides the most stable 3D structure of the molecule. | Essential for understanding its shape and how it might fit into a biological receptor. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines the highest occupied and lowest unoccupied molecular orbitals, indicating regions of electron donation and acceptance. mdpi.com | Predicts reactivity and potential for charge-transfer interactions. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizes the charge distribution on the molecule's surface. | Identifies electron-rich and electron-poor regions, which are key to intermolecular interactions. |

| Vibrational Frequency Analysis | Predicts the infrared and Raman spectra of the molecule. mdpi.com | Aids in the characterization and identification of the compound. |

The in silico prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, is a powerful tool for the structural elucidation of this compound. nih.gov By employing computational methods, researchers can calculate the expected ¹H and ¹³C NMR chemical shifts for a proposed structure. These predicted spectra can then be compared with experimental data to confirm the correct assignment of signals and to verify the compound's structure. mdpi.com This approach is particularly valuable when dealing with complex molecules or when experimental data is ambiguous. The accuracy of these predictions is continually improving with the development of more sophisticated computational models and algorithms. nih.gov

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time. These simulations can reveal the conformational flexibility of the molecule and identify its preferred shapes in different environments, such as in solution or when interacting with a biological macromolecule. nih.govresearchgate.net In the context of drug design, MD simulations are instrumental in studying the binding of the molecule to a target protein. By simulating the interaction between the ligand and the protein, researchers can gain insights into the binding mode, the stability of the complex, and the key intermolecular interactions that govern binding affinity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target, such as an enzyme or a receptor. nih.govresearchgate.net These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their chemical structure. Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts towards more potent molecules. researchgate.net

Cheminformatics Approaches for Compound Library Design and Virtual Screening

Cheminformatics plays a crucial role in the design of compound libraries based on the this compound scaffold and in the virtual screening of these libraries to identify promising drug candidates. By using computational tools, large virtual libraries of derivatives can be generated by systematically modifying different parts of the parent molecule. These libraries can then be subjected to virtual screening, a process that uses computational methods to predict which compounds are most likely to bind to a specific biological target. nih.govnih.gov This approach significantly accelerates the early stages of drug discovery by focusing experimental efforts on a smaller, more promising set of compounds.

Advanced Analytical Techniques Beyond Standard Spectroscopy (e.g., GC-MS)

Beyond standard spectroscopic techniques like NMR and IR, advanced analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the characterization and quantification of this compound and its derivatives. nih.gov GC-MS combines the separation power of gas chromatography with the sensitive detection and structural information provided by mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for detecting trace amounts of the compound in various matrices. nih.govresearchgate.net

Applications As Synthetic Intermediates in Allied Chemical Sciences

Role as Versatile Building Blocks in Organic Synthesis

While the broader class of thiazole (B1198619) derivatives is widely recognized for its versatility in organic synthesis, 5-Methyl-1,2-thiazole-4-carboxylic acid and its close relatives, such as 4-methylthiazole-5-carboxylic acid, serve as crucial starting materials for constructing more complex molecular architectures. The functional groups present—a carboxylic acid, a methyl group, and the thiazole ring itself—offer multiple reaction sites for chemical modification.

A primary application of this compound is in the synthesis of key intermediates for pharmaceuticals. For instance, the related isomer 4-methylthiazole-5-carboxylic acid is converted into its acid chloride, which is then subjected to hydrogenation to produce 4-methyl-5-formylthiazole. nih.gov This aldehyde is a critical intermediate in the synthesis of the third-generation cephalosporin (B10832234) antibiotic, cefditoren (B193786) pivoxil. nih.gov The synthesis of 4-methylthiazole-5-carboxylic acid itself can be achieved through a multi-step process involving a thio-reaction of formamide (B127407) with phosphorus pentasulfide, followed by a cyclization reaction with ethyl 2-chloroacetoacetate, and subsequent hydrolysis. google.comchemicalbook.com

The carboxylic acid group can be readily transformed into esters, amides, and other derivatives, making it a valuable handle for linking the thiazole core to other molecular fragments. Research has demonstrated the synthesis of various derivatives from related compounds like 2-amino-4-methylthiazole-5-carboxylic acid, which can be acylated or methylated to create a library of new chemical entities. researchgate.netresearchgate.net These transformations highlight the potential of the methylthiazole carboxylic acid scaffold as a foundational element for building diverse molecular structures.

Precursors for the Development of New Pharmaceutical Agents

The thiazole nucleus is a prominent scaffold in medicinal chemistry, and derivatives of methylthiazole carboxylic acid are integral to the development of new therapeutic agents. sysrevpharm.org The structural motif is found in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov

A significant example is the use of 4-methylthiazole-5-carboxylic acid as a key intermediate in the production of Febuxostat. google.com Febuxostat is a non-purine xanthine (B1682287) oxidase inhibitor used for the clinical treatment of hyperuricemia and gout. google.com

Furthermore, direct derivatization of the core structure has led to new compounds with therapeutic potential. A novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been synthesized and investigated for its pharmacological effects. Studies in animal models of type 2 diabetes have shown that this compound can ameliorate insulin (B600854) sensitivity and hyperlipidemia, suggesting a potential role in managing metabolic disorders. nih.gov The development of such derivatives underscores the importance of the methylthiazole carboxylic acid core as a starting point for discovering new drug candidates. Research into derivatives of the isomeric 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has also yielded compounds with significant in vitro antimicrobial activity, particularly against Gram-positive bacteria. mdpi.com

Utilization in Agrochemical Research (e.g., Herbicidal and Plant Growth-Regulating Agents of Related Compounds)

The thiazole and isothiazole (B42339) rings are cornerstone structures in the agrochemical industry, present in a multitude of commercial products designed for crop protection. researchgate.net These heterocycles are found in fungicides, insecticides, and herbicides due to their potent biological activity. researchgate.net While direct applications of this compound are not widely documented in commercial agrochemicals, its structural motifs are highly relevant.

Thiazole-containing compounds are known to be effective fungicides. Prominent examples include Thiabendazole and Thifluzamide. researchgate.net The development of novel isothiazole–thiazole derivatives has been pursued to discover new chemicals with both fungicidal activity and the ability to induce systemic acquired resistance (SAR) in plants, which enhances their defense against pathogens. rsc.org

In the realm of herbicides, compounds containing a benzothiazole (B30560) ring, such as Methabenzthiazuron, have been commercialized. researchgate.net Additionally, thiazole-4-carboxylic acid esters and thioesters have been investigated as potent agents for controlling phytopathogenic fungi in crops. google.com Research into benzo-1,2,3-thiadiazole-7-carboxylate derivatives has identified them as effective plant activators, capable of inducing resistance against a broad spectrum of plant diseases. nih.gov These examples demonstrate the broad utility of the thiazole carboxylic acid scaffold in developing new solutions for plant protection.

| Compound Name | Agrochemical Class | Ring Structure |

|---|---|---|

| Thiamethoxam | Insecticide | Thiazole |

| Clothianidin | Insecticide | Thiazole |

| Thiabendazole | Fungicide | Thiazole |

| Thifluzamide | Fungicide | Thiazole |

| Isotianil | Fungicide | Isothiazole |

| Methabenzthiazuron | Herbicide | Benzothiazole |

Potential in Advanced Materials Science (e.g., Organic Semiconductors, Photovoltaic Cells for related thiazole derivatives)

Thiazole and its fused-ring derivatives are gaining significant attention in materials science, particularly in the field of organic electronics. scispace.com The thiazole ring is electron-deficient, a property that is highly desirable for creating n-type organic semiconductors. researchgate.net This characteristic, combined with the ring's rigidity and planarity, facilitates strong intermolecular π–π stacking, which is crucial for efficient charge transport in electronic devices. rsc.orgresearchgate.net

A particularly promising class of materials is based on the thiazolo[5,4-d]thiazole (B1587360) (TzTz) core, which consists of two fused thiazole rings. rsc.orgresearchgate.net This fused system exhibits high oxidative stability and an extended π-conjugated structure, making it an excellent building block for materials used in:

Organic Semiconductors: Thiazole-based materials, including those derived from bithiazole and benzobisthiazole, have been successfully incorporated into organic field-effect transistors (OFETs). scispace.comresearchgate.net Ladder-type thiazole-fused S,N-heteroacenes have been synthesized and show promise as p-type semiconducting materials. rsc.org

Photovoltaic Cells: The unique electronic properties of TzTz derivatives make them suitable for use in organic solar cells. They have been explored as components in both small-molecule and polymeric materials for bulk-heterojunction organic solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The development of D–π–A (Donor–π–Acceptor) type organic hosts incorporating a TzTz acceptor has led to materials with applications in electroluminescent devices, producing yellowish-green emissions. rsc.org

The synthesis of these advanced materials often involves the use of thiophene- and thiazole-based building blocks, which are strategically combined to fine-tune the electronic and optical properties of the final product. nih.gov The incorporation of thiazole units can lower both the HOMO and LUMO energy levels of the material, a key strategy in designing efficient organic electronic devices. rsc.org

| Thiazole Derivative Class | Key Properties | Application Area |

|---|---|---|

| Thiazolo[5,4-d]thiazole (TzTz) | Electron deficient, rigid, planar, high oxidative stability | Organic Semiconductors, Photovoltaics, OLEDs |

| Ladder-type S,N-heteroacenes | Extended π-conjugation, good thermal properties | Organic Thin-Film Transistors (OTFTs) |

| Bithiazole/Benzobisthiazole | Electron-accepting | Organic Field-Effect Transistors (OFETs) |

Future Research Directions and Translational Opportunities

Development of Novel and Efficient Synthetic Pathways Specifically for 5-Methyl-1,2-thiazole-4-carboxylic acid

The advancement of therapeutic applications for this compound is contingent upon the availability of robust and efficient synthetic routes. Current methods for isothiazole (B42339) synthesis often involve multi-step processes that may lack the efficiency required for large-scale production and analog generation. Future research should prioritize the development of novel synthetic strategies characterized by high yields, operational simplicity, and cost-effectiveness.

Key areas for exploration include:

One-Pot Reactions: Designing one-pot, multi-component reactions could significantly streamline the synthesis process, reducing waste and purification steps. rsc.org

Transition Metal-Free Synthesis: Exploring transition metal-free reactions, such as those using ammonium (B1175870) acetate (B1210297) and air under aqueous conditions for the synthesis of 3,5-disubstituted isothiazoles, could offer more environmentally benign and cost-effective alternatives. rsc.org

Novel Cyclization Strategies: Investigating new methods of ring formation, such as the (3+2)-heterocyclization approach involving the reaction of α,β-unsaturated aldehydes with ammonium thiocyanate, could provide new avenues to the isothiazole core. thieme-connect.com Another approach involves the oxidative cyclization of enamine-thione precursors. wikipedia.org

Adaptation of Existing Methods: Modifying established protocols for related thiazoles, such as the Hantzsch synthesis, could be adapted for the specific regiochemistry of the 1,2-thiazole ring. bepls.com

A comparative overview of potential synthetic strategies that could be adapted or developed is presented below.

| Synthetic Strategy | Potential Starting Materials | Key Advantages | Relevant Findings |

| (3+2)-Heterocyclization | α,β-Unsaturated aldehydes, Ammonium thiocyanate | Direct formation of the isothiazole ring from acyclic precursors. | Has been used to synthesize 4-arylisothiazoles. thieme-connect.com |

| Oxidative Cyclization | Enamine-thiones | Potential for solvent-free conditions, improving green chemistry profile. | Oxidation of precursors can form the isothiazole ring structure. wikipedia.orgthieme-connect.com |

| Ring Transformation | Other heterocyclic systems | Provides access to complex isothiazoles from more readily available heterocycles. | A known, though less common, strategy for isothiazole synthesis. thieme-connect.com |